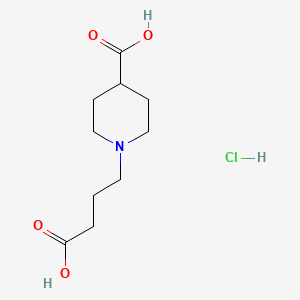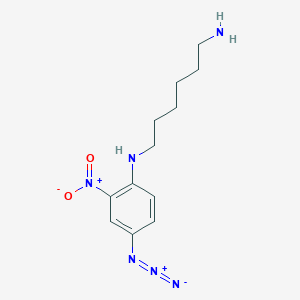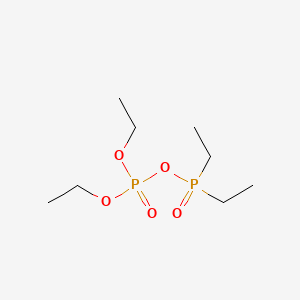
Phosphinic acid, diethyl-, anhydride with diethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic acid, diethyl-, anhydride with diethyl phosphate is a compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. Phosphinic acids and their derivatives are known for their unique chemical properties and have found applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphinic acid, diethyl-, anhydride with diethyl phosphate can be synthesized through various methods. One common method involves the reaction of diethyl phosphite with diethyl phosphinic acid under controlled conditions. This reaction typically requires the presence of a catalyst and is carried out at elevated temperatures to facilitate the formation of the anhydride .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps such as purification and isolation to ensure the final product’s quality and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinic acid, diethyl-, anhydride with diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and catalysts such as palladium.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphinic acid derivatives .
Wissenschaftliche Forschungsanwendungen
Phosphinic acid, diethyl-, anhydride with diethyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Research explores its use in developing new pharmaceuticals, particularly as inhibitors of proteolytic enzymes.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phosphinic acid, diethyl-, anhydride with diethyl phosphate involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of proteolytic enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their natural substrates. This inhibition can occur through direct interaction with amino acid residues or cofactors within the enzyme’s active site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphonic acids: These compounds have similar structures but differ in their oxidation states and reactivity.
Phosphine oxides: These compounds are also organophosphorus compounds but have different functional groups and chemical properties.
Uniqueness
Phosphinic acid, diethyl-, anhydride with diethyl phosphate is unique due to its specific anhydride structure, which imparts distinct reactivity and chemical behavior compared to other organophosphorus compounds. Its ability to form stable complexes with metals and its role as an enzyme inhibitor further distinguish it from similar compounds .
Eigenschaften
CAS-Nummer |
63886-53-3 |
|---|---|
Molekularformel |
C8H20O5P2 |
Molekulargewicht |
258.19 g/mol |
IUPAC-Name |
diethylphosphoryl diethyl phosphate |
InChI |
InChI=1S/C8H20O5P2/c1-5-11-15(10,12-6-2)13-14(9,7-3)8-4/h5-8H2,1-4H3 |
InChI-Schlüssel |
XRESZUDRGQQLFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OP(=O)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


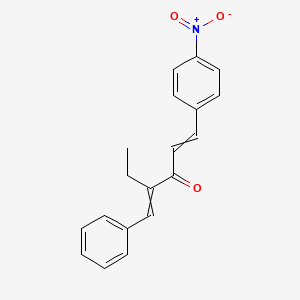


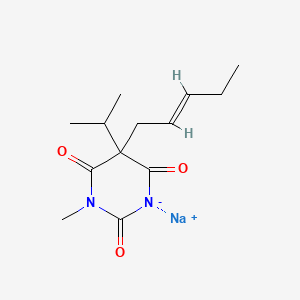
![N-{4-Chloro-2-[1-(phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B14499606.png)


![3-[Diethyl(fluoro)silyl]propan-1-ol](/img/structure/B14499628.png)
